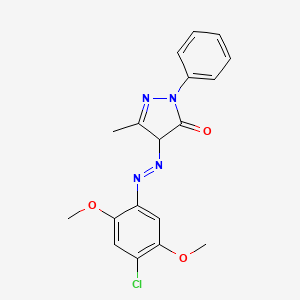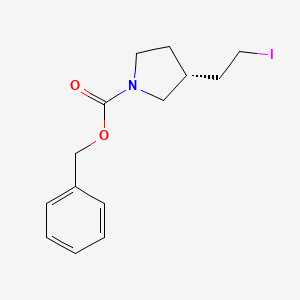
(R)-benzyl 3-(2-iodoethyl)pyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-benzyl 3-(2-iodoethyl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a benzyl group, an iodoethyl group, and a pyrrolidine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-benzyl 3-(2-iodoethyl)pyrrolidine-1-carboxylate typically involves the reaction of ®-3-(2-iodoethyl)pyrrolidine-1-carboxylic acid with benzyl alcohol in the presence of a coupling agent. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Common coupling agents used in this reaction include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). The reaction is typically performed at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of ®-benzyl 3-(2-iodoethyl)pyrrolidine-1-carboxylate may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. Flow reactors allow for precise control of reaction conditions, such as temperature, pressure, and residence time, which can lead to higher yields and improved product purity. Additionally, the use of flow reactors can minimize the formation of by-products and reduce the overall environmental impact of the synthesis.
化学反应分析
Types of Reactions
®-benzyl 3-(2-iodoethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The iodoethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The iodoethyl group can be reduced to form the corresponding ethyl group.
Substitution: The iodine atom in the iodoethyl group can be substituted with other nucleophiles, such as hydroxyl, amino, or thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common nucleophiles include sodium hydroxide (NaOH), ammonia (NH₃), and thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: Formation of benzyl 3-(2-formylethyl)pyrrolidine-1-carboxylate or benzyl 3-(2-carboxyethyl)pyrrolidine-1-carboxylate.
Reduction: Formation of benzyl 3-(2-ethyl)pyrrolidine-1-carboxylate.
Substitution: Formation of benzyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate, benzyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate, or benzyl 3-(2-thioethyl)pyrrolidine-1-carboxylate.
科学研究应用
®-benzyl 3-(2-iodoethyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds.
作用机制
The mechanism of action of ®-benzyl 3-(2-iodoethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The iodoethyl group can participate in covalent bonding with nucleophilic residues in the active site of enzymes, leading to the formation of stable enzyme-inhibitor complexes. Additionally, the benzyl group can enhance the binding affinity of the compound to its target by providing hydrophobic interactions.
相似化合物的比较
Similar Compounds
- ®-tert-butyl 3-(2-iodoethyl)pyrrolidine-1-carboxylate
- ®-methyl 3-(2-iodoethyl)pyrrolidine-1-carboxylate
- ®-ethyl 3-(2-iodoethyl)pyrrolidine-1-carboxylate
Uniqueness
®-benzyl 3-(2-iodoethyl)pyrrolidine-1-carboxylate is unique due to the presence of the benzyl group, which can enhance its binding affinity and specificity for certain molecular targets. The benzyl group also provides additional sites for chemical modification, allowing for the design of derivatives with improved properties. Compared to similar compounds, ®-benzyl 3-(2-iodoethyl)pyrrolidine-1-carboxylate may exhibit different reactivity and biological activity, making it a valuable tool in scientific research and drug development.
属性
分子式 |
C14H18INO2 |
|---|---|
分子量 |
359.20 g/mol |
IUPAC 名称 |
benzyl (3R)-3-(2-iodoethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H18INO2/c15-8-6-12-7-9-16(10-12)14(17)18-11-13-4-2-1-3-5-13/h1-5,12H,6-11H2/t12-/m0/s1 |
InChI 键 |
DTGMMFMNVZHZHL-LBPRGKRZSA-N |
手性 SMILES |
C1CN(C[C@H]1CCI)C(=O)OCC2=CC=CC=C2 |
规范 SMILES |
C1CN(CC1CCI)C(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


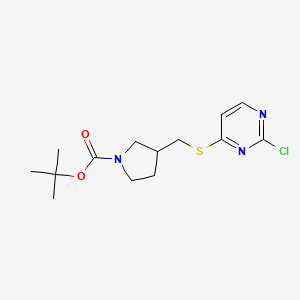
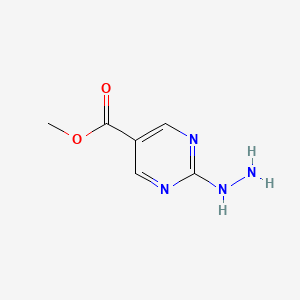
![1-[4-(3-{[2-(Diethylamino)ethyl]amino}-2-hydroxypropoxy)phenyl]propan-1-one](/img/structure/B13948988.png)
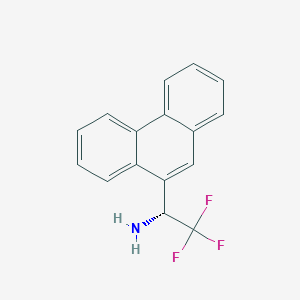
![2-(3-Dimethylaminopropionyl)-5,7-dimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B13948997.png)
![2-[[2-(3,4-Dimethylphenoxy)acetyl]carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B13949004.png)
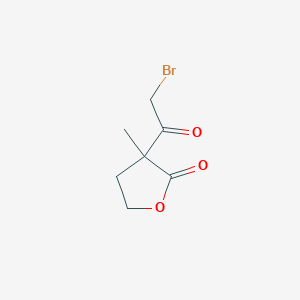
![4-Amino-3,6-bis[(4-aminophenyl)azo]-5-hydroxynaphthalene-2,7-disulphonic acid](/img/structure/B13949015.png)
